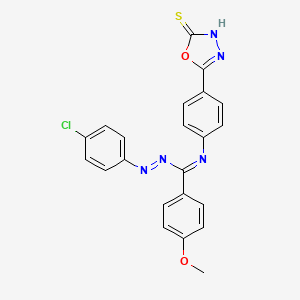
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Cyclization: The hydrazide is then cyclized to form the oxadiazole ring. This can be achieved by heating the hydrazide with phosphorus oxychloride or other cyclizing agents.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated oxadiazole derivatives.
Applications De Recherche Scientifique
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with various molecular targets and pathways:
Enzyme Inhibition: These compounds can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other oxadiazole isomers and related heterocyclic compounds:
1,2,4-Oxadiazole: Similar structure but different electronic properties and reactivity.
1,2,5-Oxadiazole: Less stable and less commonly used in research.
Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.
Conclusion
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents, agrochemicals, and materials.
Propriétés
Numéro CAS |
122352-00-5 |
|---|---|
Formule moléculaire |
C22H16ClN5O2S |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)imino-4-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-12-4-14(5-13-19)20(26-25-18-10-6-16(23)7-11-18)24-17-8-2-15(3-9-17)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
Clé InChI |
XBBBTQHIQVEVAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


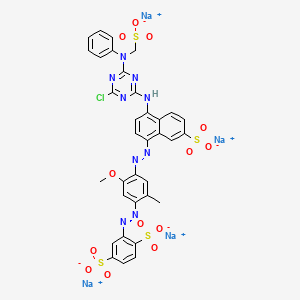
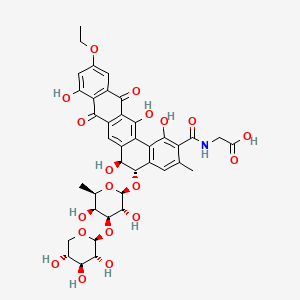
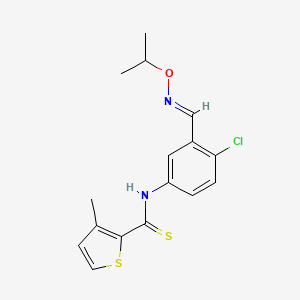
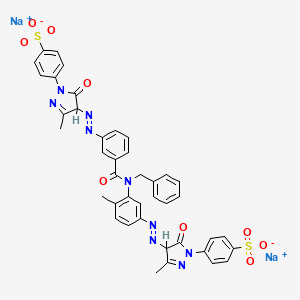
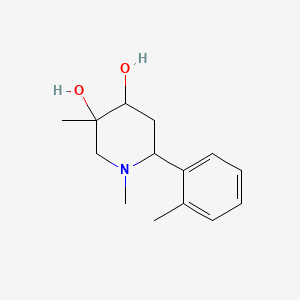

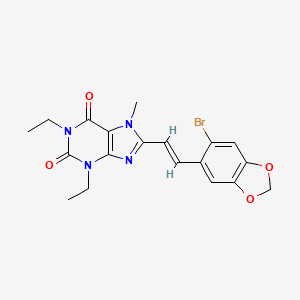
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)






